molecular formula C19H24N6O2 B11512312 3-(Adamantan-1-YL)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-G]purine-6,8-dione

3-(Adamantan-1-YL)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-G]purine-6,8-dione

Cat. No.: B11512312
M. Wt: 368.4 g/mol
InChI Key: UOEJPIQWZUVVHV-UHFFFAOYSA-N
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Description

3-(Adamantan-1-YL)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-G]purine-6,8-dione is a complex organic compound that belongs to the class of triazino purines This compound is characterized by the presence of an adamantane group, which is a bulky, diamond-like structure, and a triazino purine core, which is known for its biological activity

Preparation Methods

The synthesis of 3-(Adamantan-1-YL)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-G]purine-6,8-dione involves multiple steps. One common method includes the reaction of adamantan-1-amine with dimethylcyclohex-2-en-1-one derivatives in the presence of formaldehyde under refluxing conditions . The initial enaminones are typically obtained by the condensation of dimedone with primary amines under microwave irradiation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(Adamantan-1-YL)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-G]purine-6,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit enzymes involved in DNA replication or repair, leading to cell death . The adamantane group enhances its ability to penetrate cell membranes, increasing its efficacy. The triazino purine core interacts with nucleic acids and proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar compounds include other triazino purines and adamantane derivatives. For example:

What sets 3-(Adamantan-1-YL)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-G]purine-6,8-dione apart is its unique combination of the adamantane group and the triazino purine core, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C19H24N6O2

Molecular Weight

368.4 g/mol

IUPAC Name

3-(1-adamantyl)-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C19H24N6O2/c1-23-15-14(16(26)24(2)18(23)27)25-9-13(21-22-17(25)20-15)19-6-10-3-11(7-19)5-12(4-10)8-19/h10-12H,3-9H2,1-2H3,(H,20,22)

InChI Key

UOEJPIQWZUVVHV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NNC3=N2)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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